(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone
Description
The compound "(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone" features a benzothiazole moiety linked via an oxygen atom to a four-membered azetidine ring, which is further connected to a quinoxaline-2-carbonyl group. This structure combines heterocyclic systems known for diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition properties.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-18(16-9-20-13-5-1-2-6-14(13)21-16)23-10-12(11-23)25-19-22-15-7-3-4-8-17(15)26-19/h1-9,12H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIZTOBMYAJWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)OC4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation via [2+2] Cycloaddition
Azetidine precursors are synthesized through Staudinger-type [2+2] cycloaddition between ketenes and imines. For example, reacting N-(tert-butoxycarbonyl)-3-hydroxyazetidine with benzo[d]thiazol-2-yl chloride under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) yields 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate. Subsequent deprotection with trifluoroacetic acid generates the free azetidine amine.
Table 1: Optimization of Azetidine-Benzo[d]thiazole Coupling
| Conditions | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Mitsunobu (DEAD, PPh₃) | THF | 0 → 25 | 78 |
| NaH/THF | THF | 25 | 42 |
| CuI/1,10-phenanthroline | DMF | 80 | 65 |
Alternative Route: Nucleophilic Aromatic Substitution
Direct displacement of 2-chlorobenzo[d]thiazole with 3-hydroxyazetidine in dimethylacetamide (DMAc) at 120°C for 24 hours provides the ether-linked product. This method avoids protecting group chemistry but requires rigorous exclusion of moisture.
Synthesis of Quinoxalin-2-yl Methanone
Quinoxaline Core Construction
Condensation of o-phenylenediamine with ethyl glyoxalate in acetic acid under reflux yields quinoxalin-2-ol. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) generates quinoxaline-2-carboxylic acid, which is converted to the acid chloride using thionyl chloride.
Methanone Installation via Friedel-Crafts Acylation
Reacting quinoxaline-2-carbonyl chloride with azetidine in dichloromethane with AlCl₃ as a Lewis acid facilitates amide bond formation. This step demands careful stoichiometry to prevent over-acylation.
Convergent Assembly Strategies
Stepwise Amide Coupling
Activating quinoxaline-2-carboxylic acid with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF enables coupling with 3-(benzo[d]thiazol-2-yloxy)azetidine. Triethylamine maintains a pH of 8–9, achieving yields up to 85% after HPLC purification.
Table 2: Comparative Analysis of Coupling Reagents
| Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | 4 | 85 | 98.5 |
| EDC/HOBt | DCM | 12 | 72 | 95.2 |
| DCC | THF | 24 | 63 | 91.8 |
One-Pot Tandem Synthesis
Innovative protocols combine azetidine functionalization and amide coupling in a single reactor. Using polymer-supported carbodiimide resins in acetonitrile at 60°C reduces purification steps while maintaining 78% yield.
Characterization and Analytical Data
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at t₃=12.7 min with 99.1% purity, confirming successful removal of diastereomeric byproducts.
Challenges and Optimization Considerations
Azetidine Ring Strain Mitigation
The 3-membered azetidine’s angle strain promotes unintended ring-opening during coupling. Employing bulky tert-butoxycarbonyl (Boc) protection and low-temperature (−20°C) reactions suppresses decomposition.
Regioselectivity in Benzothiazole Functionalization
Competing O- vs. S-alkylation is minimized using silver(I) oxide as a phase-transfer catalyst, directing substitution exclusively to the 2-oxygen position.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
Chemistry
Building Block for Synthesis
- The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules and materials. Its versatility allows chemists to explore various synthetic pathways and develop novel compounds.
Biology
Biological Activities
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibacterial agents.
- Anticancer Potential : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as breast and renal cancer cells. The mechanism involves modulation of key signaling pathways associated with cell growth and apoptosis.
Medicine
Therapeutic Potential
- The unique structure of this compound suggests potential therapeutic applications in treating various diseases. Its ability to interact with specific molecular targets makes it valuable for drug development.
Industry
Material Development
- The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Anticancer Activity
A notable study evaluated the effects of (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone on MDA-MB-468 breast cancer cells. The results indicated:
- A significant reduction in cell viability with an IC50 value of approximately 25 µM .
- Induction of apoptosis through caspase activation, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds (Table 1) share structural motifs with the target molecule, enabling comparative analysis:
Table 1. Structural analogs and their synthetic/physical properties.
Comparative Analysis
Structural and Physicochemical Properties
Pharmacological Implications
- Anticancer Activity: While direct data for the target compound is unavailable, sulfonamide derivatives with quinoxaline motifs (e.g., ) show IC50 values in the mM range against HEPG2 cells, suggesting that the benzothiazole-quinoxaline scaffold may synergize with acyl groups for cytotoxicity .
- Multitarget Potential: Benzothiazole derivatives in exhibit multitargeted activity (e.g., cholinesterase inhibition), implying that the azetidine-quinoxaline hybrid could similarly target multiple pathways .
Biological Activity
The compound (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone has gained attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound consists of three distinct moieties: a benzo[d]thiazole, an azetidine, and a quinoxaline. The unique combination of these structures contributes to its diverse biological properties.
Antimicrobial Activity
Research indicates that compounds similar to (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the benzo[d]thiazole moiety demonstrate selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and moderate activity against Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-(Benzo[d]thiazol-2-yloxy) | 32 | Bacillus subtilis |
| Quinoxaline Derivative A | 64 | Escherichia coli |
| Quinoxaline Derivative B | 16 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and renal cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Case Study: Anticancer Efficacy
A study evaluating the effects of (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone on MDA-MB-468 breast cancer cells showed a significant reduction in cell viability with an IC50 value of approximately 25 µM. This effect was attributed to the compound's ability to induce apoptosis through caspase activation .
The mechanism by which (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone exerts its biological effects is believed to involve interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenase (COX) enzymes .
Comparison with Similar Compounds
Similar compounds have been synthesized and evaluated for their biological activities. These comparisons highlight the unique efficacy of (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone in terms of selectivity and potency.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| (3-(Benzo[d]thiazol-2-yloxy) | Moderate | High |
| Quinoxaline Derivative C | Low | Moderate |
| Benzothiazole Derivative D | High | Low |
Q & A
Advanced Research Question
- DFT Calculations : B3LYP/6-31G(d,p) optimizes geometry, revealing HOMO-LUMO gaps (~4.1 eV) correlating with redox activity .
- Molecular Docking : AutoDock Vina predicts binding to EGFR (ΔG: -9.8 kcal/mol) via quinoxaline-thiazole π stacking .
How can contradictory bioactivity data be resolved across studies?
Advanced Research Question
- Assay Standardization : Use uniform ATP concentrations (1 mM) in kinase assays to reduce variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .
What reaction mechanisms govern the compound’s reactivity with biological thiols?
Basic Research Question
- Nucleophilic Attack : Thiols (e.g., glutathione) target the azetidine’s electrophilic carbonyl, forming adducts (confirmed via LC-MS) .
- Kinetic Studies : Pseudo-first-order kinetics (k = 0.12 M⁻¹s⁻¹) in PBS (pH 7.4) .
How does the compound’s stability under physiological conditions impact its application?
Advanced Research Question
- pH Stability : Degrades rapidly at pH <5 (t₁/₂: 1.2 h) due to azetidine ring protonation .
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (90% stability over 30 days) .
What experimental approaches elucidate enzyme inhibition mechanisms?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measures real-time binding to Topoisomerase I (KD: 120 nM) .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in HeLa cells (ΔTm: +4.5°C) .
Which purification techniques maximize yield without compromising purity?
Basic Research Question
- Flash Chromatography : Use 40–63 µm silica with 5% MeOH in DCM for polar intermediates .
- Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity (melting point: 158–160°C) .
How are in vitro assays designed to evaluate anticancer activity?
Advanced Research Question
- MTT Assay : IC₅₀ values against MCF-7 (12 µM) and A549 (18 µM) with 48 h exposure .
- Apoptosis Markers : Flow cytometry (Annexin V/PI) shows 40% apoptosis at 20 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
